molecular formula C24H28N4O B10923558 N-cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923558
M. Wt: 388.5 g/mol
InChI Key: VZOYTGMDTVIVEU-UHFFFAOYSA-N
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Description

N~4~-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with cyclohexyl, cyclopropyl, ethyl, and phenyl groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~4~-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under a variety of conditions, including room temperature or elevated temperatures, depending on the reactivity of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazolo[3,4-b]pyridine core. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent being introduced.

Scientific Research Applications

N~4~-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N4-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazolo[3,4-b]pyridine core.

Comparison with Similar Compounds

N~4~-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of the substituents. The unique combination of substituents in N4-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide imparts distinct chemical and biological properties.

    Cyclohexyl and cyclopropyl derivatives: These compounds contain cyclohexyl or cyclopropyl groups, which can influence their chemical reactivity and biological activity. The presence of both groups in N4-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide contributes to its unique properties.

    Phenyl derivatives: These compounds contain a phenyl group, which can affect their chemical and biological properties. The presence of a phenyl group in N4-Cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide enhances its stability and reactivity.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N-cyclohexyl-3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N4O/c1-2-17-15-20(24(29)26-18-9-5-3-6-10-18)21-22(16-13-14-16)27-28(23(21)25-17)19-11-7-4-8-12-19/h4,7-8,11-12,15-16,18H,2-3,5-6,9-10,13-14H2,1H3,(H,26,29)

InChI Key

VZOYTGMDTVIVEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5CCCCC5

Origin of Product

United States

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